molecular formula C6H4ClF3N2O B1346171 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine CAS No. 1016530-98-5

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Cat. No. B1346171
M. Wt: 212.56 g/mol
InChI Key: UCAZQUDLXKULAG-UHFFFAOYSA-N
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Description

“2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine” is a chemical compound with the CAS Number: 1016530-98-5 . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine” is 1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine” is a liquid at room temperature . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O .

Scientific Research Applications

Synthetic Utility and Properties

  • Synthesis and Coupling Reactions : The incorporation of trifluoromethoxy and related groups into pyrazines, such as 2-chloro-5-trifluoromethoxypyrazine, demonstrates their utility in synthetic chemistry for various coupling reactions, including Buchwald-Hartwig amination and Suzuki coupling, showcasing the versatility of these compounds in constructing complex molecules (Sokolenko & Yagupolskii, 2020).

  • Regiochemistry in Synthesis : The use of related compounds in the synthesis of pyrido[3,4-b]pyrazines via condensation reactions illustrates the importance of regiochemistry in directing the formation of specific products, with potential applications in the development of new materials and biological agents (Mederski et al., 2003).

Chemical Properties and Reactions

  • Electron Transfer and Mixed Valence States : Research on pyrazine-bridged dimer of triruthenium clusters, which might share structural similarities with the compound , highlights the chemical properties such as electron transfer rates and mixed valence states, relevant for understanding the electronic and redox behavior of these compounds (Yamaguchi et al., 2000).

  • Coordination Complexes and Electrochemistry : The formation of coordination complexes with pyrazine ligands and their redox-active behavior provides insights into the potential of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine derivatives in forming complexes with interesting electronic and structural properties, which could be explored in catalysis and materials science (Cosquer et al., 2009).

Biological Activity and Applications

  • DNA Binding and Antimicrobial Properties : Studies on chlorohydrazinopyrazine derivatives, which are structurally related to the compound of interest, demonstrate significant DNA binding affinity and antimicrobial properties, suggesting potential applications in medical research and drug development (Mech-Warda et al., 2022).

  • Herbicidal and Abiotic Elicitor Activities : Research into N-phenylpyrazine-2-carboxamides, similar in structural motif to the compound , shows applications in agriculture as herbicides and abiotic elicitors, indicating the potential for developing agrochemicals based on pyrazine derivatives (Doležal et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAZQUDLXKULAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640719
Record name 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

CAS RN

1016530-98-5
Record name 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine
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